5,8-Diazaspiro[3.6]decan-9-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8-diazaspiro[3.6]decan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-6-8(2-1-3-8)10-5-4-9-7/h10H,1-6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAARPFMQOPKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305774 | |
| Record name | 5,8-Diazaspiro[3.6]decan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-33-8 | |
| Record name | 5,8-Diazaspiro[3.6]decan-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089257-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Diazaspiro[3.6]decan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of 5,8 Diazaspiro 3.6 Decan 9 One
Table 1: Chemical Identifiers for 5,8-Diazaspiro[3.6]decan-9-one
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2089257-33-8 |
| Molecular Formula | C₈H₁₄N₂O accelachem.com |
| Molecular Weight | 154.21 g/mol accelachem.com |
| SMILES | C1CC2(C1)CC(=O)NCCN2 vulcanchem.com |
| InChI | InChI=1S/C8H14N2O/c11-7-4-9-5-6-8(1-2-3-8)10-7 vulcanchem.com |
This table provides key chemical identifiers for the compound this compound.
Advanced Spectroscopic and Structural Characterization
High-Resolution Spectroscopic Techniques for Elucidation of Novel Derivatives
High-resolution spectroscopy is fundamental to confirming the identity and purity of novel derivatives of 5,8-Diazaspiro[3.6]decan-9-one. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals.
The conformation of the flexible seven-membered ring and the puckered azetidine (B1206935) ring can be investigated using advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY). libretexts.orglibretexts.org NOESY experiments reveal through-space correlations between protons that are in close proximity, providing crucial data for determining the preferred spatial arrangement of the atoms. Furthermore, variable-temperature NMR studies can be employed to probe the dynamics of ring-flipping and to determine the energy barriers associated with conformational changes. libretexts.orglibretexts.org
Below is a predicted table of ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard chemical shift values for similar functional groups and structural motifs.
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |
| 1 | ~35 | ~1.8 | m |
| 2 | ~25 | ~1.7 | m |
| 3 | ~50 | ~3.0 | t |
| 4 | ~65 (Spiro) | - | - |
| 6 | ~45 | ~3.2 | t |
| 7 | ~40 | ~3.5 | s |
| 10 | ~30 | ~2.4 | t |
| 9 (C=O) | ~175 | - | - |
| NH (pos. 5) | - | ~7.5 | br s |
| NH (pos. 8) | - | ~2.5 | br s |
This table is a prediction and has not been derived from experimental data.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org For this compound (C₈H₁₄N₂O), the expected exact mass of the molecular ion [M]⁺ would be determined using high-resolution mass spectrometry (HRMS).
Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns. The fragmentation of amides and cyclic amines often involves specific cleavage pathways that can provide valuable structural information. whitman.educlockss.orgrsc.org A plausible fragmentation pathway for this compound could involve:
Alpha-cleavage adjacent to the nitrogen atoms.
Cleavage of the amide bond, which is a common fragmentation route for lactams. rsc.org
Ring-opening of the azetidine or the seven-membered ring followed by further fragmentation.
A table of predicted major fragments for this compound is provided below.
| m/z (mass-to-charge ratio) | Possible Fragment Structure/Identity |
| 154 | [M]⁺, Molecular Ion |
| 126 | [M-CO]⁺ |
| 111 | [M-HNCO]⁺ |
| 97 | Cleavage of the azetidine ring |
| 83 | Further fragmentation of the seven-membered ring |
| 56 | Fragment corresponding to the azetidine portion |
This table is a prediction and has not been derived from experimental data.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. irdg.org For this compound, these techniques would provide clear evidence for its key structural features.
The IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the secondary amines and the amide, as well as a very strong C=O stretching band for the lactam carbonyl group. spectroscopyonline.com The C-N stretching vibrations and various CH₂ bending and wagging modes would also be present. Raman spectroscopy would be particularly useful for observing the more symmetric vibrations that might be weak in the IR spectrum.
A table of predicted characteristic IR absorption bands for this compound is presented below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch (Amide & Amine) | 3200-3400 | Medium-Strong |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |
| C=O Stretch (Lactam) | 1650-1680 | Very Strong |
| N-H Bend | 1550-1650 | Medium |
| C-N Stretch | 1100-1300 | Medium |
This table is a prediction and has not been derived from experimental data.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Solid-State Structural Analysis
While spectroscopic methods provide invaluable information about a molecule's structure in solution or the gas phase, solid-state analysis is required to determine its precise three-dimensional arrangement in a crystalline form.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. mdpi.comrsc.orgresearchgate.net If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise data on bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the atoms and reveal the exact conformation of the azetidine and the seven-membered lactam rings in the solid state.
The formation of co-crystals, where the target molecule is crystallized with a second compound (a co-former), can be a strategy to obtain high-quality crystals and to study specific intermolecular interactions.
In the solid state, molecules of this compound would arrange themselves in a specific, repeating pattern known as a crystal lattice. This packing is dictated by intermolecular forces. The most significant of these for this molecule would be hydrogen bonding. mdpi.comsidalc.net
The amide N-H group (position 5) and the carbonyl oxygen (C=O at position 9) are strong hydrogen bond donors and acceptors, respectively. It is highly probable that these groups would form intermolecular hydrogen bonds, creating chains or dimeric structures that are common in lactam-containing crystals. The secondary amine at position 8 also provides an additional hydrogen bond donor site, potentially leading to a more complex three-dimensional hydrogen-bonded network. The analysis of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering efforts. mdpi.comsidalc.net
Computational Chemistry and Molecular Modeling
Conformational Analysis and Energy Landscapes
Conformational analysis is fundamental to understanding the behavior of flexible molecules like 5,8-Diazaspiro[3.6]decan-9-one. This analysis involves identifying the stable three-dimensional arrangements of atoms (conformers) and the energy barriers between them. The potential energy surface of a molecule can be thought of as a landscape with valleys corresponding to stable conformers and mountains representing the transition states between them. ox.ac.uk
For this compound, the conformational landscape is primarily defined by the puckering of the seven-membered diazepanone ring and the four-membered azetidine (B1206935) ring, as well as the relative orientation of these two rings around the spiro carbon. The seven-membered ring is expected to be highly flexible, likely adopting multiple low-energy conformations such as chair, boat, and twist-boat forms. The azetidine ring is less flexible due to significant angle strain.
The investigation of the energy landscape involves systematic or random sampling of the conformational space to locate energy minima. ox.ac.uk Quantum mechanical (QM) calculations are often employed to accurately determine the energies of different conformers and the transition states connecting them. This analysis can reveal the most likely shapes the molecule will adopt in different environments, which is crucial for understanding its interactions with biological targets. While specific studies on this compound are not extensively documented, the principles of conformational analysis of cycloalkanes and heterocyclic systems provide a strong basis for predicting its behavior. libretexts.orglibretexts.orgmaricopa.edu The presence of the lactam functionality introduces a degree of rigidity and specific hydrogen bonding capabilities that further influence the conformational preferences. rsc.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in identifying potential biological targets for a compound and elucidating the key interactions that stabilize the ligand-receptor complex. For derivatives of this compound, molecular docking can help rationalize their biological activity and guide the design of more potent and selective molecules.
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from experimental sources like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling. The ligand, in this case, a derivative of this compound, is then placed into the binding site of the receptor, and various orientations and conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.
Studies on related diazaspiro compounds, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, have demonstrated the utility of molecular docking in understanding their inhibitory activity against various kinases, including TYK2/JAK1 and RIPK1. nih.govresearchgate.netnih.gov These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. For instance, docking studies on spiro-oxindole inhibitors of MDM2 have shown that hydrophobic interactions and hydrogen bonds play a vital role in their binding. sioc-journal.cn Similar interactions would be expected for derivatives of this compound, with the lactam oxygen and secondary amine acting as potential hydrogen bond acceptors and donors, respectively.
Molecular Dynamics Simulations for Binding Stability and Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding. nih.govnih.govmdpi.com
An MD simulation starts with the docked complex, which is placed in a simulated environment, typically a box of water molecules with ions to mimic physiological conditions. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at subsequent time steps. By running the simulation for a sufficient duration (typically nanoseconds to microseconds), the dynamic behavior of the protein-ligand complex can be observed.
Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds, over the simulation time, providing a more reliable assessment of their importance for binding. For example, MD simulations of kinase inhibitors have been used to confirm the stability of binding modes predicted by docking. nih.gov
Calculation of Binding Free Energies (e.g., MM/GBSA)
A more accurate estimation of the binding affinity between a ligand and a receptor can be obtained by calculating the binding free energy. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose, as it offers a good balance between accuracy and computational cost. frontiersin.orgacs.orgmdpi.com
The MM/GBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy. The solvation free energy is typically composed of a polar component, calculated using the Generalized Born (GB) model, and a nonpolar component, estimated from the solvent-accessible surface area (SASA). frontiersin.org
This calculation is usually performed on a set of snapshots extracted from an MD simulation trajectory, which allows for the averaging of the binding energy over different conformations of the complex. The calculated binding free energy can be used to rank different ligands or to compare the binding of a ligand to different targets. Furthermore, the total binding free energy can be decomposed into contributions from individual residues, providing insights into the key residues driving the interaction. mdpi.com Studies on various ligand-protein systems have shown a good correlation between MM/GBSA binding energies and experimentally determined activities. acs.orgresearchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers.
These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules and identifying their common features (ligand-based). nih.govwjgnet.com Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify new molecules with the desired features.
For a scaffold like this compound, pharmacophore modeling can be particularly useful. The spirocyclic core provides a rigid framework that can position functional groups in specific orientations. By decorating the scaffold with different substituents, libraries of compounds can be designed to match the pharmacophoric requirements of a particular target. For example, pharmacophore models have been successfully used to design inhibitors for various kinases, where the spiro scaffold helps to orient the key interacting moieties. nih.govmdpi.comresearchgate.netpreprints.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds.
The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, and building a mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) that relates the descriptors to the activity. medcraveonline.commedcraveonline.com
For a series of derivatives of this compound, a QSAR study could reveal which properties, such as lipophilicity, electronic properties, or steric factors, are most important for their biological activity. For instance, QSAR studies on spirocyclic compounds have successfully identified key descriptors influencing their inhibitory activity against enzymes like BACE-1. medcraveonline.commedcraveonline.com Such models can be valuable for prioritizing the synthesis of new derivatives with potentially improved activity. tandfonline.com
In Silico Prediction and Analysis of Key Physicochemical Properties (e.g., lipophilicity, polar surface area)
The physicochemical properties of a molecule play a crucial role in its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). In silico methods provide a rapid and cost-effective way to predict these properties, helping to identify potential liabilities early in the drug discovery process. nih.goveuropa.euyoutube.com
Key physicochemical properties that are often predicted include:
Lipophilicity (logP): The octanol-water partition coefficient, which indicates the molecule's preference for a lipid versus an aqueous environment. It is a critical factor for membrane permeability and solubility.
Polar Surface Area (PSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. PSA is a good predictor of a drug's ability to permeate cell membranes.
Solubility (logS): The aqueous solubility of a compound, which is important for its absorption and formulation.
Molecular Weight (MW): The mass of the molecule.
Number of Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.
Various computational tools and web servers are available for the prediction of these properties. univ-ovidius.ro The table below presents the predicted physicochemical properties for the parent compound, this compound.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| XlogP (Predicted) | -0.5 |
| Topological Polar Surface Area (TPSA) | 41.1 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
These predicted values suggest that this compound has favorable drug-like properties, with low lipophilicity and a moderate polar surface area, which are generally associated with good oral bioavailability.
Structure Activity Relationship Sar Studies
Systematic Modification of the 5,8-Diazaspiro[3.6]decan-9-one Scaffold
Systematic modification of the diazaspiroalkane core is a cornerstone of optimizing lead compounds. Researchers have explored substitutions at various positions on the scaffold to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the development of kinase inhibitors, diazaspirocycles are often derivatized with heteroaromatic groups that act as "hinge binders," mimicking the adenine (B156593) region of ATP. researchgate.net The nitrogen atoms within the spirocyclic core are also key points for modification.
In related diazaspiro[5.5]undecane systems designed as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, different positions of the scaffold were extensively explored. researchgate.net Studies showed that introducing phenethyl derivatives at one nitrogen position, substituted pyridyl moieties at another, and small alkyl groups elsewhere yielded the most promising activity profiles. researchgate.net Similarly, in the pursuit of CDK8/19 inhibitors based on a 2,8-diazaspiro[4.5]decan-1-one core, various fused 6,5-heterocycles were attached to improve metabolic stability and solubility. researchgate.net The introduction of polarity through substituents like aminoindazoles was found to be a viable strategy, although it sometimes led to a decrease in cell-based potency. researchgate.net
| Scaffold | Modification Position | Substituent Type | Observed Outcome | Reference |
|---|---|---|---|---|
| Diazaspiro[5.5]undecane | Position 9 | Phenethyl derivatives | Provided best profiles for dual MOR/σ1R activity | researchgate.net |
| Diazaspiro[5.5]undecane | Position 4 | Substituted pyridyl moieties | Contributed to optimal dual MOR/σ1R activity | researchgate.net |
| 2,8-Diazaspiro[4.5]decan-1-one | Pyridine (B92270) C-5 | Aminoindazole | Improved aqueous solubility but decreased cell potency | researchgate.net |
| 2,8-Diazaspiro[4.5]decan-1-one | Pyridine C-5 | N-methyl sultam | Potent in cell assays but showed significant metabolic instability | researchgate.net |
| Diazaspirocycles | General | Heteroaromatic "hinge binders" | Provided ligand-efficient inhibitors of multiple kinases | researchgate.net |
Elucidation of Key Pharmacophoric Elements
A pharmacophore model for diazaspiro-based compounds typically includes several key features. The rigid spirocyclic framework serves to hold these features in a specific spatial orientation, which is crucial for binding affinity. thieme-connect.com
Key elements often include:
Hydrogen Bond Donors and Acceptors: The lactam moiety present in this compound contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The lactam structure enhances hydrogen-bonding capability, which can influence solubility and intermolecular interactions with a target protein.
Basic Nitrogen Atoms: The nitrogen atoms in the diazaspiro core can act as basic centers. Their interaction with acidic amino acid residues (e.g., aspartic acid, glutamic acid) in the ATP binding pocket of kinases has been shown to influence selectivity profiles. researchgate.net
Hydrophobic Moieties: The carbon framework of the spirocycle itself provides a hydrophobic element. In studies of TRPM8 antagonists, extensive hydrophobic contacts between the spiro-substituted bicyclic group and the orthosteric site of the ion channel were deemed critical for activity.
Vectorial Orientation of Substituents: The spirocyclic core acts as a rigid scaffold from which substituents project into three-dimensional space. The precise vector of these substituents is critical for engaging specific pockets in a target protein, such as the P-loop in kinases. researchgate.netthieme-connect.com
Impact of Ring Strain and Spirocyclic Rigidity on Biological Activity
The spirocyclic nature of the this compound scaffold imparts significant conformational rigidity. thieme-connect.comnih.gov This pre-organizes the molecule into a specific three-dimensional shape, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. acs.org The stiffness of the framework is particularly pronounced when the skeleton consists of small or medium-sized rings. thieme-connect.com
The "[3.6]" designation points to a spiro junction connecting a four-membered azetidine (B1206935) ring and a seven-membered diazepane ring. The smaller four-membered ring, in particular, introduces significant angle strain. vulcanchem.com This high strain can influence the molecule's chemical reactivity and stability. For example, studies on highly strained 2,6-diazaspiro[3.3]heptane systems have shown that they can be susceptible to ring-opening under certain conditions. nih.gov While posing a potential liability, this inherent strain also defines a unique geometry. Compared to less strained systems like spiro[4.5] or spiro[5.5] analogs, the [3.6] system offers a different spatial arrangement of substituents, which can be exploited to achieve specific binding complementarity with a target. vulcanchem.com The rigidity can improve biological activity and metabolic half-life while potentially decreasing toxicity. nih.gov
Stereochemical Influence on Receptor Binding and Efficacy
Stereochemistry is a critical factor in the biological activity of chiral spirocyclic compounds. The spiro carbon atom can be a stereogenic center, leading to enantiomers with potentially very different pharmacological profiles. thieme-connect.com The fixed, three-dimensional nature of the scaffold means that the (R)- and (S)-enantiomers present their substituents in different spatial orientations.
This principle was demonstrated in SAR studies of 1,3,8-triaza-spiro[4.5]decan-4-one derivatives. It was found that the (R)-enantiomer of one analog (Ro 65-6570) displayed a higher binding affinity for its target receptor than the corresponding (S)-enantiomer. unife.it This highlights that a specific stereochemical configuration is often required for optimal interaction with the chiral environment of a protein's binding site. Therefore, asymmetric synthesis to access enantiomerically pure forms is frequently crucial for developing potent and selective therapeutic agents based on spirocyclic scaffolds. vulcanchem.com
Analysis of Substituent Effects on Target Engagement
The nature and position of substituents on the diazaspiro core profoundly affect target engagement. The lactam's N-H and C=O groups are prime candidates for forming hydrogen bonds, which are often critical anchoring interactions within a protein binding site.
Halogenation scans are a common strategy to probe the binding pocket for favorable interactions and to modulate physicochemical properties. For instance, in related spiro systems, adding a chlorine or fluorine atom was shown to increase electrophilicity, while a trifluoromethyl (CF3) group enhanced lipophilicity. In the development of kinase inhibitors, the introduction of more complex substitutions on diazaspirocycles was shown to increase potency by engaging the P-loop of the kinase and altering the conformation of the spirocycle itself. researchgate.net
| Substituent Type | Location | Effect on Property | Impact on Target Engagement | Reference |
|---|---|---|---|---|
| Lactam (C=O, N-H) | Core Scaffold | Hydrogen bonding capability | Forms key intermolecular interactions with target protein | |
| Halogens (Cl, F) | Aromatic Ring (Analog) | Increases electrophilicity | Modulates electronic properties for binding | |
| Trifluoromethyl (CF3) | Aromatic Ring (Analog) | Enhances lipophilicity | Can improve membrane permeability and hydrophobic interactions | |
| tert-Butyl groups | Position 3 (Analog) | Enhances metabolic stability | Steric bulk can shield metabolically labile sites | vulcanchem.com |
| Complex Substitutions | Diazaspirocycle | Alters spirocycle conformation | Increases potency through engagement of additional pockets (e.g., P-loop) | researchgate.net |
Strategies for Modulating Selectivity and Reducing Off-Target Interactions
Achieving selectivity for the intended biological target while minimizing off-target effects is a primary goal in drug design. With spirocyclic scaffolds, selectivity can be modulated through several strategies.
One key approach is to exploit unique structural differences between the target and related off-targets. By using structure-based drug design (SBDD), substituents can be added to the rigid spiro core to form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are favorable in the target's binding site but unfavorable in the binding sites of off-targets. acs.org The selectivity profiles of diazaspirocyclic kinase inhibitors, for example, were found to be influenced by the choice of the hinge-binder group and by the interactions of the scaffold's basic nitrogen atoms with specific acidic residues in the ATP pocket. researchgate.net
Another strategy involves fine-tuning physicochemical properties. For instance, research on MAGL inhibitors demonstrated that transposing a methyl group from one position to an adjacent one on a piperidine (B6355638) ring significantly reduced hERG liability—a common off-target effect—while maintaining high potency for the intended target. acs.org The use of metrics like lipophilic ligand efficiency (LLE) can guide the optimization process, ensuring that potency gains are not achieved by excessively increasing lipophilicity, which often correlates with nonspecific binding and off-target activity. acs.org Conformational restriction through strategic methyl substitution has also been explored, although in some cases it can lead to a significant loss of activity if the resulting conformation is not amenable to binding.
Biological Activity and Mechanistic Investigations
Target Identification and Validation for 5,8-Diazaspiro[3.6]decan-9-one Derivatives
The discovery of novel therapeutic agents often begins with the identification and validation of specific biological targets. For derivatives of diazaspiro[4.5]decan-1-one, a related spirocyclic scaffold, a virtual screening workflow was successfully employed to identify hit compounds for receptor interaction protein kinase 1 (RIPK1). nih.gov This computational approach led to the discovery of a potent RIPK1 inhibitor, demonstrating the utility of in silico methods for identifying initial leads. nih.gov Further optimization of these hits is a crucial step in developing them into potential clinical candidates. nih.govnih.gov
In the context of inflammatory bowel disease, a systematic exploration of structure-activity relationships by introducing spirocyclic scaffolds led to the identification of a potent dual inhibitor of TYK2/JAK1 kinases. nih.gov This process highlights a target-driven approach where the spirocyclic core is strategically modified to enhance potency and selectivity for the desired biological targets. The validation of these targets often involves assessing the compound's effect in relevant cellular and animal models, such as the observed anti-inflammatory efficacy in acute ulcerative colitis models for the TYK2/JAK1 inhibitor. nih.gov
Enzymatic Inhibition Studies
Kinase Inhibition
Derivatives of diazaspiro scaffolds have demonstrated notable activity as inhibitors of various kinases, which are crucial regulators of cellular processes.
CDK8 and CDK19: The Mediator complex-associated kinases CDK8 and its paralog CDK19 have been identified as targets for cancer therapy. nih.gov A structure-based design approach led to the discovery of 3,4,5-trisubstituted-2-aminopyridine derivatives incorporating a 1,8-diazaspiro[4.5]decane moiety. nih.gov One such compound, CCT251921, emerged as a potent and selective inhibitor of both CDK8 and CDK19. nih.gov The optimization process involved analyzing physicochemical properties to improve metabolic clearance and reduce biliary elimination while maintaining solubility. nih.gov
RIPK1: As mentioned, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of RIPK1, a key player in necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.gov The lead compound from this series exhibited significant inhibitory activity against RIPK1 and demonstrated a protective effect in a cellular model of necroptosis. nih.gov
TYK2/JAK1: In the pursuit of treatments for inflammatory conditions, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective inhibitors of TYK2 and JAK1 kinases. nih.gov One derivative, compound 48, displayed excellent potency for both TYK2 and JAK1, with significant selectivity over JAK2. nih.gov This dual inhibition translated to potent anti-inflammatory effects in a preclinical model of ulcerative colitis. nih.gov
| Compound Class | Target Kinase(s) | Key Findings |
| 3,4,5-trisubstituted-2-aminopyridines with 1,8-diazaspiro[4.5]decane | CDK8, CDK19 | Potent and selective oral inhibitors with optimized pharmacokinetic properties. nih.gov |
| 2,8-diazaspiro[4.5]decan-1-one derivatives | RIPK1 | Identified through virtual screening; lead compound shows potent inhibition and anti-necroptotic effects. nih.gov |
| 2,8-diazaspiro[4.5]decan-1-one derivatives | TYK2, JAK1 | Compound 48 is a potent and selective dual inhibitor with in vivo efficacy in a colitis model. nih.gov |
Methyltransferase Inhibition
The field of epitranscriptomics has highlighted the importance of RNA modifications in cellular function and disease. METTL3, an N6-adenosine methyltransferase, is a key enzyme in this process and has emerged as a therapeutic target. nih.gov
Glycosidase Inhibition
Diazaspiro-iminosugars, which feature nitrogen atoms in both rings of the spirocyclic system, have been explored for their ability to inhibit glycosidases. researchgate.net These enzymes play vital roles in various biological processes, and their inhibition is a strategy for treating metabolic diseases. researchgate.netrsc.org
A new class of diazaspiro-iminosugars and polyhydroxylated spiro-bislactams demonstrated potent and selective inhibitory activity against several glycosidases, with IC50 values in the nanomolar range. researchgate.net One diazaspiro-iminosugar moderately inhibited α-glucosidase and α-mannosidase but was a strong inhibitor of α-galactosidase. researchgate.netrsc.org Another derivative showed potent inhibition of α-glucosidase and α-mannosidase. researchgate.netrsc.org The rigid, three-dimensional conformation of these spirocyclic compounds is thought to enable specific interactions with the amino acid residues of the enzymes, leading to their selectivity and potency. researchgate.net
| Compound Class | Target Enzyme | Inhibitory Activity (IC50) |
| Diazaspiro-iminosugar 1 | α-galactosidase | 0.029 µM researchgate.netrsc.org |
| Diazaspiro-iminosugar 1 | α-glucosidase (yeast) | Moderate Inhibition researchgate.netrsc.org |
| Diazaspiro-iminosugar 1 | α-mannosidase (jack bean) | Moderate Inhibition researchgate.netrsc.org |
| Spiroiminosugar 2 | α-glucosidase | Potent Inhibition researchgate.netrsc.org |
| Spiroiminosugar 2 | α-mannosidase | Potent Inhibition researchgate.netrsc.org |
| Spiroiminosugar 2 | α-galactosidase (green coffee bean) | Moderate Inhibition researchgate.netrsc.org |
Receptor Binding and Functional Assays
Transporter Affinity (e.g., Serotonin (B10506) Transporter (SERT))
Derivatives of diazaspiro[4.5]decan-dione have been synthesized and evaluated for their affinity towards various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7, as well as the serotonin transporter (SERT). researchgate.net For instance, certain arylpiperazinylpropyl derivatives of 8-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione have shown significant affinity for these receptors. researchgate.net Although these compounds have a different spirocyclic core ([4.5] vs. [3.6]) and are more complex in structure, the findings suggest that the diazaspiro scaffold can be a viable backbone for targeting components of the serotonergic system. The smaller [3.6] ring system in this compound would impose different steric constraints, which could modulate its binding affinity and selectivity for SERT compared to its [4.5] counterparts. vulcanchem.com
Alpha-Synuclein (B15492655) Fibril Binding
The aggregation of alpha-synuclein (α-syn) is a pathological hallmark of synucleinopathies like Parkinson's disease. nih.govupenn.edu The development of ligands that bind to α-syn fibrils is an active area of research for diagnostic imaging and potential therapeutic intervention. nih.govupenn.edu While there is no specific data on the binding of this compound to α-syn fibrils, studies on other nitrogen-containing heterocyclic compounds provide some context. For example, certain diazabicyclo[3.2.1]octane derivatives have been identified as potential PET radiotracers for imaging α-syn fibrils, exhibiting nanomolar binding affinity. nih.gov The ability of these compounds to bind is influenced by their geometry. nih.gov Similarly, the unique spatial arrangement of the diazaspiro[3.6]decane core could potentially allow for interactions with the complex topology of α-syn fibrils, though this remains to be experimentally verified. The inhibition of α-syn aggregation has been observed with various small molecules, and their effectiveness is often dictated by sequence-specific interactions with the soluble form of the protein. nih.gov
Cellular Mechanism of Action
The cellular effects of diazaspiro compounds are often linked to their ability to modulate specific signaling pathways and cellular processes through target engagement.
Effects on Signaling Pathways (e.g., WNT Signaling, Hippo Pathway)
The WNT signaling pathway is crucial in development and disease, particularly in cancer. nih.gov Structurally related 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of WNT signaling. nih.gov For example, the compound CCT251545, which features this spirocycle, was developed as an inhibitor of the WNT pathway. nih.gov These compounds often act by inhibiting kinases within the pathway, such as CDK8. acs.orgnih.gov
The Hippo signaling pathway, which regulates organ size and cell proliferation, is another potential target for diazaspiro compounds. google.com Certain 2,8-diazaspiro[4.5]decane compounds have been disclosed as inhibitors of LATS1/2, key kinases in the Hippo pathway. google.com The inhibition of these kinases leads to the nuclear translocation of YAP and TAZ, transcription co-activators that promote tissue regeneration. google.com Given these findings with [4.5] analogs, it is plausible that this compound could also modulate these or related pathways, although its specific targets would depend on its unique structural and electronic properties.
Modulation of Cellular Processes (e.g., platelet aggregation)
The modulation of platelet aggregation is a therapeutic strategy for cardiovascular diseases. Serotonin (5-HT) is known to amplify platelet aggregation induced by other agonists. researchgate.net Antagonists of the 5-HT2A receptor can effectively suppress platelet aggregation. researchgate.net Research on spirohydantoin derivatives has shown that compounds with high affinity for the 5-HT2A receptor can inhibit collagen-stimulated platelet aggregation. researchgate.net A patent for substituted 1-oxo-3,8-diazospiro(4.5)-decan-2-one compounds mentions their potential use in treating conditions including those related to platelet aggregation, linking this to their activity as 5-hydroxytryptamine (serotonin) uptake inhibitors. google.com This suggests a potential role for diazaspiro compounds in modulating platelet function, likely through interaction with the serotonergic system.
Target Engagement in Cellular Models
Confirming that a compound interacts with its intended target within a cell is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a method used to demonstrate target engagement. acs.org For instance, a 1,4,9-triazaspiro[5.5]undecan-2-one derivative, UZH2, demonstrated significant stabilization of its target, METTL3, in MOLM-13 cells in a dose-dependent manner, providing clear evidence of cell permeability and target engagement. acs.org While no such data exists for this compound, this illustrates a key methodology that would be required to validate its mechanism of action in a cellular context.
In Vitro Pharmacokinetic and Metabolic Stability Assessment in Research Models
The pharmacokinetic properties of a compound, including its metabolic stability, are crucial for its development as a potential therapeutic agent. acs.org In vitro assays using liver microsomes are commonly employed to assess metabolic stability. nih.govacs.org
For various diazaspiro compounds, metabolic stability has been a key optimization parameter. For example, in a series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, modifications were made to improve metabolic stability, with some compounds showing half-lives greater than 100 minutes in rat liver microsomes. acs.org Similarly, for a series of 2,8-diazaspiro[4.5]decan-1-one WNT inhibitors, metabolic stability was assessed in mouse and human liver microsomes. nih.gov The results often highlight the influence of specific substituents on metabolic clearance. For instance, the introduction of a methyl group or the replacement of a piperidine (B6355638) with a pyrrolidine (B122466) moiety has been shown to significantly impact metabolic stability in different chemical series. acs.org The inherent strain in the [3.6] ring system of this compound compared to the more common [4.5] or [5.5] systems could also influence its metabolic profile. vulcanchem.com
Table of Investigated Analogs and their Reported Biological Activities
| Compound Class | Specific Analog Example | Reported Biological Activity | Source |
| Diazaspiro[4.5]decan-diones | Arylpiperazinylpropyl derivatives of 8-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione | Affinity for 5-HT1A, 5-HT2A, 5-HT7 receptors and SERT | researchgate.net |
| Diazabicyclo[3.2.1]octanes | 4-methoxy-N-(4-(3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)benzamide | High binding affinity to α-synuclein fibrils (Ki = 6.1 nM) | nih.gov |
| Diazaspiro[4.5]decan-ones | CCT251545 (8-(3-Chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one) | Potent inhibitor of WNT signaling | nih.gov |
| Diazaspiro[4.5]decanes | 2,8-diazaspiro[4.5]decane derivatives | Inhibition of LATS1/2 kinases in the Hippo pathway | google.com |
| Triazaspiro[5.5]undecan-ones | UZH2 | Cellular target engagement with METTL3 (EC50 = 0.85 μM in CETSA) | acs.org |
Metabolic Stability in Microsomal Assays
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. srce.hr Microsomal stability assays are a standard in vitro method used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. nih.gov These assays measure the rate of disappearance of the parent compound over time when incubated with liver microsomes and necessary cofactors like NADPH. srce.hr
For diazaspiro compounds, metabolic stability can be a significant challenge. For instance, studies on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives revealed that many of these compounds exhibited poor stability in rat liver microsomes, with half-lives often less than 12 minutes. acs.org This necessitated structural modifications to improve their metabolic profile. acs.org Similarly, in the development of CDK8 and CDK19 inhibitors based on a 2,8-diazaspiro[4.5]decan-1-one scaffold, researchers found that replacing the lactam with other polar derivatives like imidazolidin-4-one (B167674) significantly enhanced microsomal stability. nih.gov
While specific data for this compound is not available, it is anticipated that its metabolic fate would be evaluated using similar microsomal stability assays across different species (e.g., human, rat, mouse) to identify potential metabolic liabilities and guide structural optimization for improved stability.
Table 1: Representative Microsomal Stability Data for Related Diazaspiro Compounds
| Compound Class | Species | Half-life (t½) | Reference |
| 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives | Rat | < 12 min | acs.org |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Mouse, Rat, Human | Variable, improved with modification | nih.gov |
This table illustrates the type of data generated in microsomal stability assays for related compounds, as specific data for this compound is not publicly available.
Cell Permeability Studies
The ability of a drug candidate to permeate cell membranes is essential for its absorption and distribution to target tissues. Cell permeability is commonly assessed using in vitro models such as the Caco-2 cell permeability assay. Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. sigmaaldrich.com
In the study of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, Caco-2 assays were employed to determine the apparent permeability (Papp) of the compounds. acs.org For example, substitution of a pyridine (B92270) nitrogen with a carbon atom in one derivative led to moderate permeability (Papp = 9 x 10⁻⁶ cm·s⁻¹). acs.org This highlights the sensitivity of permeability to minor structural changes.
The permeability of this compound would be determined by measuring its transport across a Caco-2 cell monolayer from an apical (AP) to a basolateral (BL) chamber and vice versa. The resulting Papp values would classify the compound as having low, medium, or high permeability, providing insight into its potential for oral absorption.
Table 2: Representative Cell Permeability Data for a Related Diazaspiro Compound
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm·s⁻¹) | Assay System | Reference |
| Phenyl-substituted 1,4,9-triazaspiro[5.5]undecane derivative | 9 | Caco-2 | acs.org |
This table shows representative permeability data for a related compound, as specific data for this compound is not publicly available.
Efflux Transporter Interactions
Efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1), are membrane proteins that actively pump substrates out of cells. sigmaaldrich.comumkc.edu They are highly expressed in barrier tissues like the intestine, blood-brain barrier, and kidneys, and can significantly limit the absorption and tissue penetration of drugs. sigmaaldrich.com
The interaction of a compound with efflux transporters is often evaluated in conjunction with permeability assays. By comparing the basolateral-to-apical (B→A) and apical-to-basolateral (A→B) transport across Caco-2 cell monolayers, an efflux ratio (ER = Papp(B→A) / Papp(A→B)) can be calculated. An efflux ratio significantly greater than 2 is generally indicative of active efflux. acs.org
In the development of CDK8/CDK19 inhibitors, Caco-2 efflux was a key parameter that was optimized. nih.gov For instance, methylation of an imidazolidinone ring in one of the diazaspiro[4.5]decane derivatives successfully reduced the efflux ratio. nih.gov For this compound, determining its status as a substrate for major efflux transporters like P-gp would be a crucial step in understanding its potential for oral bioavailability and central nervous system penetration.
Table 3: Representative Efflux Ratio Data for Related Diazaspiro Compounds
| Compound | Efflux Ratio (ER) | Transporter | Assay System | Reference |
| Imidazolidinone-containing 2,8-diazaspiro[4.5]decane derivative | 3.7 | P-gp (inferred) | Caco-2 | nih.gov |
| N-methylated imidazolidinone-containing 2,8-diazaspiro[4.5]decane derivative | Reduced vs. parent | P-gp (inferred) | Caco-2 | nih.gov |
This table provides examples of efflux data for related compounds, as specific data for this compound is not publicly available.
Development as Chemical Probes for Biological Systems
The unique architecture of this compound makes it an attractive framework for the design of chemical probes. These tools are crucial for dissecting complex biological pathways and validating novel drug targets. By functionalizing the diazaspiro core, researchers can create molecules that interact specifically with a protein of interest, allowing for the study of its function in a cellular context. For instance, diazaspirocyclic compounds have been investigated as scaffolds to probe the ATP-binding site of protein kinases, which are critical regulators of cell signaling. nih.gov The synthesis of heteroaryl-substituted diazaspirocycles has yielded ligand-efficient inhibitors for multiple kinases, serving as valuable starting points for further optimization. nih.gov The defined stereochemistry of the spirocyclic center allows for precise spatial positioning of substituents, which can be crucial for achieving high affinity and selectivity for a target protein. The development of these probes often involves incorporating reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments, further elucidating the biological roles of their targets.
Integration into Compound Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. nih.gov The inclusion of this compound and its derivatives into HTS libraries introduces novel chemical matter with significant three-dimensional character. edelris.com This is a departure from the often flat, aromatic structures that have historically dominated screening collections. The sp³-rich nature of the diazaspiro scaffold provides access to underexplored regions of chemical space, increasing the probability of identifying hits with novel mechanisms of action. nih.govresearchgate.net
The synthesis of libraries based on the this compound core can be achieved through various synthetic strategies, allowing for the creation of a diverse set of analogues with different substituents at key positions. amazonaws.com This diversity is critical for building structure-activity relationships (SAR) directly from the primary screening data. edelris.com The European Lead Factory (ELF) is an example of an initiative that has successfully integrated novel, sp³-rich scaffolds from small and medium-sized enterprises (SMEs) into a large, high-quality compound library for HTS. edelris.com
Potential for Research into Targeted Therapies
The this compound scaffold has shown promise in a variety of therapeutic areas, underscoring its versatility as a "privileged scaffold" – a molecular framework that can bind to multiple, distinct biological targets. researchgate.net
Neurodegeneration: Spirocyclic compounds, including derivatives of diazaspiro[4.5]decan-2,4-dione, have been noted for their CNS activity. The rigid conformation of these molecules can be advantageous for crossing the blood-brain barrier and interacting with specific neuronal targets implicated in diseases like Alzheimer's and Parkinson's.
Oncology: The quest for new anticancer agents is a major focus of drug discovery. nih.gov Diazaspiro compounds have been investigated for their potential as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. nih.gov By targeting specific kinases involved in tumor growth and proliferation, derivatives of this compound could lead to the development of new, more selective cancer therapies. nih.govnih.gov For example, analogs of 1,9-diazaspiro[5.5]undecan-2-ones have shown potent inhibition of acetyl-CoA carboxylase (ACC), a target for cancer and other metabolic diseases. nih.gov
Inflammation and Pain: Chronic inflammation and pain are complex conditions with a significant need for new therapeutic options. google.com Diazaspiro compounds have been explored as inhibitors of targets like RIPK1, a key regulator of necroptosis and inflammation. vulcanchem.comresearchgate.net Derivatives of 2,8-diazaspiro[4.5]decan-1-one have demonstrated potent RIPK1 inhibitory activity. researchgate.net Additionally, spirocyclic hydantoin (B18101) derivatives have shown potential as anti-inflammatory agents. mdpi.com Research into spiro[4.5]decan-8-yl analogues has also uncovered potent antagonists of the TRPM8 channel, which is implicated in sensory neuropathies and cold allodynia. nih.gov
Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of novel antibiotics and antivirals. Spirocyclic scaffolds are being investigated for their potential in this area. For instance, spirocyclic hydantoin analogs have demonstrated significant antiviral and trypanocidal activity. mdpi.commdpi.com Furthermore, a scaffold hopping strategy was used to develop heteroaryldihydropyrimidine analogues with spiro rings as potent inhibitors of the hepatitis B virus (HBV) capsid protein. nih.gov
Optimization of Research Compound Properties
Once a hit compound is identified from a screening campaign, it typically requires significant optimization to improve its potency, selectivity, and drug-like properties. For derivatives of this compound, this process involves a detailed exploration of the structure-activity relationship (SAR).
Key aspects of optimization include:
Modifying substituents: Adding or changing chemical groups at different positions on the spirocyclic core can dramatically impact biological activity and physicochemical properties.
Introducing heteroatoms: Replacing carbon atoms with nitrogen, oxygen, or sulfur can create new hydrogen bonding opportunities and alter properties like solubility and metabolic stability.
Computational modeling and techniques like X-ray crystallography can provide valuable insights into how these compounds bind to their targets, guiding the design of more potent and selective analogues. nih.gov
Combinatorial Chemistry and Scaffold Hopping Research
Combinatorial chemistry provides a powerful set of tools for rapidly generating large libraries of related compounds. amazonaws.com By applying these techniques to the this compound scaffold, researchers can efficiently explore a vast chemical space to identify compounds with desired biological activities.
Scaffold hopping is another important strategy in drug discovery, where the core structure of a known active compound is replaced with a novel scaffold to identify new chemotypes with improved properties. nih.gov The this compound core can serve as a novel scaffold to replace existing ones, potentially leading to compounds with better patentability, improved pharmacokinetic profiles, or different off-target effects. nih.gov Conversely, researchers can hop from a diazaspiro scaffold to other ring systems to explore new chemical space while retaining key binding interactions.
Challenges and Emerging Trends in Diazaspiro Chemistry Research
Despite their promise, the synthesis of complex spirocyclic molecules like this compound can be challenging. Key challenges include controlling the stereochemistry at the spirocenter and developing efficient, scalable synthetic routes. google.com
Emerging trends in this field are focused on overcoming these challenges and expanding the utility of diazaspiro compounds:
Novel synthetic methods: Researchers are continuously developing new reactions and strategies to make the synthesis of these complex scaffolds more efficient and versatile. This includes the use of flow chemistry and novel catalytic systems. researchgate.net
Asymmetric synthesis: The development of methods to produce single enantiomers of chiral spirocycles is crucial, as different enantiomers can have vastly different biological activities.
Increased complexity: There is a trend towards creating even more complex and three-dimensional spirocyclic systems to further explore novel chemical space. nih.gov
The continued development of synthetic methodologies and a deeper understanding of the biological activities of diazaspiro compounds will undoubtedly lead to new breakthroughs in both basic research and therapeutic development.
Table of Compounds
General Strategies for the Synthesis of Spirocyclic Lactams
The synthesis of spirocyclic lactams, a core structural motif in various biologically active molecules, often relies on robust ring-forming reactions. nih.gov These methods can be broadly categorized into strategies that form the spirocyclic system in a single step or through sequential reactions.
Ring-Closing Reactions for Spiro[3.6]decane Formation
The formation of the spiro[3.6]decane skeleton, which consists of a four-membered ring fused to a seven-membered ring at a single carbon atom, can be achieved through various ring-closing strategies. One common approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various spirocyclic systems. arkat-usa.org This method typically involves a precursor containing two terminal alkenes, which upon exposure to a ruthenium catalyst, undergo cyclization to form the spiro ring system. arkat-usa.org
Another classical approach is through intramolecular alkylation or acylation reactions. wikipedia.org For example, a precursor with a nucleophilic group and an electrophilic center positioned appropriately can undergo cyclization to form the desired spirocycle. The synthesis of spiro[3.6]decane systems can also be accomplished through [2+2] cycloaddition reactions, where a ketene (B1206846) or a ketene equivalent reacts with a cyclic alkene to form the four-membered ring of the spirocycle. thieme-connect.com
Multicomponent Reactions in Spiro Annulation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to spirocyclic scaffolds. beilstein-journals.orgmdpi.com The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully employed in the synthesis of diverse heterocyclic compounds, including spiro lactams. sciforum.netresearchgate.net These reactions allow for the rapid assembly of molecular complexity from simple starting materials. For instance, an isocyanide-based MCR can be utilized to construct spiro-annelated γ-lactams. sciforum.netresearchgate.net The key to this strategy is the design of bifunctional reagents that can participate in the MCR and subsequently undergo an intramolecular cyclization to yield the spirocyclic product. sciforum.netresearchgate.net
Targeted Synthesis of 5,8-Diazaspiro[3.6]decan-9-one and its Derivatives
The specific synthesis of this compound, which features a four-membered azetidine (B1206935) ring and a seven-membered diazepinone ring, requires tailored synthetic strategies.
Routes Involving Cycloaddition Reactions
Cycloaddition reactions provide a powerful and direct method for the construction of cyclic systems. The [2+2] cycloaddition between an imine and a ketene, known as the Staudinger reaction, is a classic method for the synthesis of β-lactams (azetidin-2-ones). nih.govthieme-connect.com In the context of this compound, a potential route could involve the cycloaddition of a ketene with a cyclic imine precursor.
The Diels-Alder reaction, a [4+2] cycloaddition, is another cornerstone of cyclic compound synthesis. thieme-connect.de While typically used to form six-membered rings, variations of this reaction can be adapted for the synthesis of more complex spiro systems. For instance, an intramolecular Diels-Alder reaction of a precursor containing both a diene and a dienophile tethered to a cyclic core could lead to the formation of a spirocyclic system.
A study on the reactivity of rigid 1-azadienes derived from methylene (B1212753) γ-lactams has shown their utility in [4+2] cycloaddition processes to form spiro-γ-lactams. acs.org This approach demonstrates the potential of using in situ generated reactive intermediates in cycloaddition reactions to access complex spirocyclic architectures. acs.org
Applications of Michael Addition in Spiro Annulation
The Michael addition, or conjugate addition, is a widely used carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org This reaction is particularly useful for the construction of cyclic and spirocyclic systems through tandem or domino reaction sequences.
A double Michael addition strategy has been successfully employed for the synthesis of diazaspiro[5.5]undecane derivatives. researchgate.net This involves the reaction of a nucleophilic species with a divinyl ketone, leading to a cascade cyclization. researchgate.net A similar strategy could be envisioned for the synthesis of this compound, where a suitable nitrogen-containing nucleophile undergoes a double Michael addition to a precursor containing two electrophilic centers, leading to the formation of the diazepinone ring. The formation of spiro[indoline-3,5'- sciforum.netCurrent time information in Le Flore County, US.diazepines] has been achieved through a formal [4+3] annulation that involves a Michael addition step. beilstein-journals.org
Intramolecular Cyclization Pathways
Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic molecules, including spiro compounds. cardiff.ac.uk These reactions often involve the formation of a new bond between two reactive centers within the same molecule. For the synthesis of this compound, an intramolecular cyclization could be the key step in forming either the azetidine or the diazepinone ring.
For example, a linear precursor containing both an amine and a carboxylic acid derivative could undergo intramolecular amidation to form the lactam ring. A reported synthesis of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives utilizes such an approach. researchgate.net Similarly, the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives involves an intramolecular cyclization of an acylated amino alcohol precursor. acs.org The synthesis of spiro-β-lactams has also been achieved through the halogen-mediated cyclization of cis-3-allyl-3-benzylthio-β-lactams. ias.ac.in
A robust process for the synthesis of trisubstituted azetidines has been developed, which could serve as a key intermediate for the synthesis of diazaspiro compounds. nih.gov This process involves the cyclization of a linear precursor to form the azetidine ring, which can then be further functionalized to construct the second ring of the spirocycle. nih.gov
An Article Focusing on the Chemical Compound “5,8-Diazaspiro[3.ag]decan-9-one”
Q & A
Q. What are the recommended synthetic pathways for 5,8-Diazaspiro[3.6]decan-9-one, and how can intermediates be optimized for yield?
Synthesis typically involves cyclization reactions with ketone or amide precursors. For example, spirocyclic lactams can be synthesized via intramolecular cyclization of α,ω-amino ketones using catalysts like Pd(OAc)₂ or CuI. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to favor ring closure over polymerization . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves yield .
Q. How should structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
Use a combination of:
- NMR : - and -NMR to identify proton environments and carbon frameworks. Key signals include sp³-hybridized carbons (δ 30–50 ppm) and carbonyl groups (δ 170–210 ppm) .
- X-ray crystallography : Resolves absolute configuration and ring strain .
- HRMS : Confirms molecular formula (C₇H₁₀N₂O, [M+H]⁺ = 139.0872) .
Q. What chromatographic methods are effective for purifying this compound derivatives?
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity. For polar derivatives, hydrophilic interaction liquid chromatography (HILIC) with ammonium formate buffers improves resolution .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound analogs?
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the lactam carbonyl and hydrophobic interactions with the spirocyclic core .
- QSAR : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to prioritize analogs for synthesis .
Q. What strategies resolve contradictions in impurity profiles during scale-up synthesis?
- LC-MS tracking : Identify byproducts like 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (m/z 285.04 [M+H]⁺) .
- DoE optimization : Vary reaction time, temperature, and catalyst loading to minimize side reactions. Use Pareto charts to rank factors affecting impurity formation .
Q. How can the spirocyclic scaffold enhance drug delivery in CNS-targeted therapies?
Q. What advanced spectroscopic techniques validate spirocyclic ring strain and conformational dynamics?
- VT-NMR : Variable-temperature -NMR (−80°C to 50°C) detects ring-flipping barriers.
- 2D NOESY : Identifies through-space interactions between axial protons and adjacent substituents .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Analytical Data
| Intermediate | -NMR (δ, ppm) | -NMR (δ, ppm) | HRMS ([M+H]⁺) |
|---|---|---|---|
| Amino ketone precursor | 2.35 (t, J=6 Hz, 2H) | 45.2 (CH₂), 208.1 (C=O) | 156.1023 |
| Cyclized product | 3.82 (s, 2H) | 172.4 (C=O), 58.7 (sp³ C) | 139.0872 |
Q. Table 2. Common Impurities and Mitigation Strategies
| Impurity | m/z [M+H]⁺ | Mitigation Approach |
|---|---|---|
| 8-(4-Chlorobutyl)-derivative | 285.04 | Reduce Cl⁻ concentration in solvent |
| Dimerized spirocycle | 277.15 | Lower reaction temperature (<80°C) |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
